Ethyl 2-(2-bromo-5-methoxyphenyl)acetate
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Overview
Description
Ethyl 2-(2-bromo-5-methoxyphenyl)acetate is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol . It is also known as (2-Bromo-5-methoxyphenyl)acetic acid ethyl ester. This compound is characterized by its bromo and methoxy substituents on the phenyl ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Ethyl 2-(2-bromo-5-methoxyphenyl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of 2-(2-bromo-5-methoxyphenyl)acetonitrile with ethanol under acidic conditions to yield the desired ester . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Ethyl 2-(2-bromo-5-methoxyphenyl)acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylacetates, while oxidation and reduction reactions can produce different functionalized derivatives .
Scientific Research Applications
Ethyl 2-(2-bromo-5-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials
Mechanism of Action
The mechanism by which ethyl 2-(2-bromo-5-methoxyphenyl)acetate exerts its effects depends on its specific application and the derivatives being studied. Generally, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Ethyl 2-(2-bromo-5-methoxyphenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2-chloro-5-methoxyphenyl)acetate: Similar structure but with a chloro substituent instead of bromo, which may result in different reactivity and biological activity.
Ethyl 2-(2-bromo-4-methoxyphenyl)acetate: The position of the methoxy group is different, which can influence the compound’s chemical properties and reactivity.
Ethyl 2-(2-bromo-5-ethoxyphenyl)acetate: The methoxy group is replaced with an ethoxy group, potentially altering its solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions on the phenyl ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(2-bromo-5-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)7-8-6-9(14-2)4-5-10(8)12/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPNXTAVAWQDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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